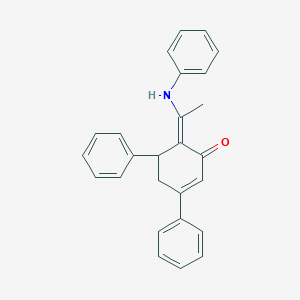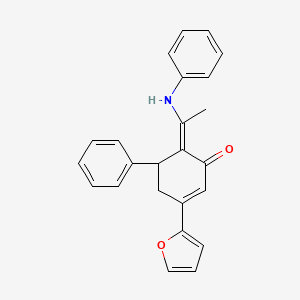
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide
Vue d'ensemble
Description
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) in immune cells. This binding activates a signaling pathway that leads to the production of interferons and other immune system molecules. These molecules then signal other immune cells to attack cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons and other immune system molecules, as well as to activate immune cells such as T cells and natural killer cells. 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has also been shown to increase blood flow to tumors, which may help to increase the effectiveness of other cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide is that it has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. This makes it a valuable tool for studying the immune system and developing new cancer treatments. However, 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, its anti-tumor activity is highly dependent on the immune system, which can make it difficult to study in cell culture or animal models that do not have a functional immune system.
Orientations Futures
There are a number of future directions for 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide research. One area of interest is developing new formulations of 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide that can be more easily administered to patients. Another area of interest is identifying biomarkers that can predict which patients are most likely to respond to 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide treatment. Additionally, there is ongoing research into the use of 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is interest in using 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide to treat other diseases that involve immune dysfunction, such as autoimmune disorders and viral infections.
Conclusion:
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide is a small molecule that has been extensively studied for its potential use in cancer treatment. It works by activating the immune system to attack cancer cells, and it has been shown to be particularly effective when combined with other cancer treatments such as chemotherapy and radiation therapy. 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has a number of advantages and limitations for lab experiments, and there are a number of future directions for 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide research. Overall, 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide is a promising molecule that has the potential to improve cancer treatment and other diseases involving immune dysfunction.
Applications De Recherche Scientifique
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and bladder cancer. 2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylnicotinamide works by activating the immune system to attack cancer cells, and it has been shown to be particularly effective when combined with other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2,6-dichloro-N-(2,5-dimethylphenyl)-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-8-4-5-9(2)11(6-8)18-15(20)13-10(3)7-12(16)19-14(13)17/h4-7H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWBOFMOSTZXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(C=C2C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4297688.png)
![N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4297703.png)
![2,8-dimethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4297711.png)
![ethyl 5-({[(3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B4297716.png)
![3-[(benzylamino)sulfonyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B4297722.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B4297727.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4297730.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4297735.png)



![8-chloro-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297758.png)
![2-fluorophenyl {[4-(3,5-dichloro-1-oxidopyridin-2-yl)piperazin-1-yl]carbonyl}sulfamate](/img/structure/B4297784.png)
